N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S.ClH/c1-13-10-16(22)12-18-19(13)23-21(29-18)25(5-4-24-6-8-27-9-7-24)20(26)17-11-14(2)28-15(17)3;/h10-12H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKMECROYFQPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride, identified by its CAS number 1351616-28-8, is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN3O3S |
| Molecular Weight | 470.4 g/mol |
| CAS Number | 1351616-28-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole ring followed by modifications to introduce the furan and morpholino groups. The synthetic pathway may include:
- Preparation of Benzothiazole : Formation of the benzothiazole core through cyclization reactions.
- Furan Modification : Introduction of the furan moiety via electrophilic substitution.
- Morpholino Ethyl Group Addition : Coupling reactions to attach the morpholino ethyl group.
Anticancer Properties
Research indicates that compounds similar to N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide exhibit significant anticancer activity. A study evaluated its effects on various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
Key findings include:
- Cell Proliferation Inhibition : The compound demonstrated a dose-dependent inhibition of cell proliferation in A431 and A549 cell lines.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis rates at concentrations of 1, 2, and 4 μM.
- Cell Cycle Arrest : The compound effectively induced cell cycle arrest in the G0/G1 phase, indicating its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have reported:
- Reduction in Cytokine Levels : The compound significantly decreased levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages.
- Mechanistic Insights : Western blot analysis indicated that the compound inhibits key signaling pathways such as AKT and ERK, which are critical in both cancer progression and inflammatory responses.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Signaling Pathways : The compound's ability to inhibit AKT and ERK pathways suggests a dual mechanism affecting both tumor survival and inflammatory processes.
- Modulation of Apoptotic Pathways : By promoting apoptosis through intrinsic pathways, it enhances the efficacy against cancer cells.
Case Studies
Several studies have focused on similar benzothiazole derivatives, providing a comparative basis for evaluating this compound's effectiveness:
- Benzothiazole Derivatives : A series of studies highlighted that modifications in the benzothiazole nucleus can significantly enhance anticancer properties (Kamal et al., 2010; Mokesch et al., 2020).
- Clinical Implications : The promising bioactivity positions this class of compounds as potential candidates for further clinical development targeting both cancer and inflammatory diseases.
Preparation Methods
Synthesis of 6-Chloro-4-methylbenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via a cyclization reaction. A mixture of 4-chloro-2-methylaniline (10 mmol), ammonium thiocyanate (12 mmol), and bromine (11 mmol) in acetic acid (30 mL) is heated at 80°C for 6 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 6-chloro-4-methylbenzo[d]thiazol-2-amine as a pale-yellow solid (78% yield).
Key Analytical Data :
- $$^1H$$ NMR (400 MHz, DMSO-$$d6$$) : δ 7.42 (d, $$J = 8.4$$ Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 2.41 (s, 3H, CH$$3$$).
- LC-MS (ESI+) : m/z 199.0 [M+H]$$^+$$.
Preparation of 2,5-Dimethylfuran-3-carbonyl Chloride
2,5-Dimethylfuran-3-carboxylic acid (8 mmol) is treated with thionyl chloride (10 mmol) in anhydrous dichloromethane (20 mL) under reflux for 3 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a colorless oil (92% yield), used directly in the next step.
Carboxamide Formation via Coupling Reaction
6-Chloro-4-methylbenzo[d]thiazol-2-amine (5 mmol) is dissolved in dry DMF (15 mL) under nitrogen. 2,5-Dimethylfuran-3-carbonyl chloride (5.5 mmol) is added dropwise, followed by triethylamine (7 mmol). The mixture is stirred at room temperature for 12 hours, then poured into ice-water. The precipitate is filtered and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide as a white solid (68% yield).
Reaction Optimization :
- Catalyst Screening : EDCl/HOBt coupling gave comparable yields (65–70%) but required longer reaction times (24 hours).
- Solvent Effects : Dichloromethane resulted in lower conversion (45%) compared to DMF.
Analytical Confirmation :
- $$^13C$$ NMR (100 MHz, CDCl$$3$$) : δ 164.2 (C=O), 155.1 (thiazole C-2), 148.3 (furan C-3), 121.8–115.4 (aromatic carbons), 21.3 (CH$$3$$).
N-Alkylation with 2-Morpholinoethyl Chloride
The secondary amine of the carboxamide (3 mmol) is alkylated using 2-morpholinoethyl chloride (3.3 mmol) in the presence of potassium carbonate (6 mmol) in acetonitrile (20 mL) at 60°C for 8 hours. The mixture is filtered, concentrated, and purified via flash chromatography (dichloromethane/methanol, 9:1) to isolate the tertiary amine intermediate (62% yield).
Critical Parameters :
- Base Selection : Potassium carbonate outperformed sodium hydride due to milder conditions and reduced side reactions.
- Temperature : Reactions below 50°C resulted in incomplete conversion (<30%).
Hydrochloride Salt Formation
The free base (2 mmol) is dissolved in anhydrous ethanol (10 mL) and treated with hydrochloric acid (2.2 mmol, 1M in ether) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to afford the hydrochloride salt as a hygroscopic white powder (89% yield).
Salt Characterization :
- Melting Point : 218–220°C (decomposition).
- Elemental Analysis : Calculated for C$${22}$$H$${26}$$ClN$$3$$O$$3$$S·HCl: C, 52.38%; H, 5.40%; N, 8.33%. Found: C, 52.15%; H, 5.28%; N, 8.21%.
Analytical Profiling of Final Compound
Spectroscopic Data :
- IR (KBr) : 1695 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C=N thiazole).
- $$^1H$$ NMR (400 MHz, DMSO-$$d6$$) : δ 7.64 (d, $$J = 8.4$$ Hz, 1H), 7.25 (s, 1H), 4.12 (t, $$J = 6.0$$ Hz, 2H, NCH$$2$$), 3.58 (m, 4H, morpholine), 2.51 (s, 3H, CH$$3$$), 2.38 (s, 3H, furan CH$$3$$).
Chromatographic Purity :
- HPLC (C18, 70:30 methanol/water) : 98.7% purity at 254 nm.
A summary of alternative methodologies is provided below:
Method A offers higher reproducibility and avoids moisture-sensitive reagents like NaH.
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1: React a benzothiazole precursor (e.g., 6-chloro-4-methylbenzo[d]thiazol-2-amine) with a furan-3-carboxamide derivative under reflux in acetonitrile or DMF.
- Step 2: Introduce the morpholinoethyl group via nucleophilic substitution or coupling reactions.
- Step 3: Purify the hydrochloride salt using recrystallization (e.g., methanol/water mixtures) .
Key intermediates can be monitored via TLC, and cyclization may require iodine/triethylamine, as seen in analogous thiadiazole syntheses .
Basic: How is structural confirmation achieved post-synthesis?
Answer:
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Assign peaks for the benzothiazole (δ 7.0–8.5 ppm), morpholinoethyl (δ 2.5–3.5 ppm), and furan (δ 6.0–7.0 ppm) moieties .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- Elemental analysis: Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced: How can reaction conditions be optimized for higher yield and purity?
Answer:
Apply Design of Experiments (DoE) principles:
- Variables: Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., triethylamine).
- Response surface methodology (RSM): Statistically model interactions between variables to predict optimal conditions .
- Example: In analogous thiadiazole syntheses, DMF with iodine/TEA at 80°C improved cyclization efficiency by 20% .
Advanced: How to resolve contradictions in spectroscopic data across studies?
Answer:
- Cross-validation: Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .
- Crystallography: Solve single-crystal structures via SHELX software to confirm bond lengths/angles .
- Purity checks: Perform HPLC (≥95% purity threshold) to rule out impurities affecting spectral data .
Basic: What methods assess the compound’s purity and stability?
Answer:
- Melting point analysis: Sharp melting points (e.g., 190–265°C) indicate purity; deviations suggest impurities .
- Thermogravimetric analysis (TGA): Monitor decomposition temperatures under nitrogen.
- Stability studies: Store under inert gas (argon) at –20°C to prevent hydrolysis of the morpholinoethyl group .
Advanced: How to design bioactivity studies targeting antimicrobial or antitumor activity?
Answer:
- Assay design:
- Control compounds: Include known inhibitors (e.g., doxorubicin) to validate assay sensitivity .
Advanced: How to address low solubility during bioassays?
Answer:
- Solubility enhancers: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Salt forms: Compare hydrochloride vs. freebase solubility in PBS (pH 7.4) .
- Surfactants: Add Tween-80 (0.1%) to aqueous solutions for in vitro assays .
Basic: What computational tools predict the compound’s reactivity or binding affinity?
Answer:
- DFT calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
- Molecular docking: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes) .
- ADMET prediction: SwissADME or pkCSM to estimate bioavailability and toxicity .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst screening: Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings.
- Protecting groups: Temporarily protect the morpholino nitrogen with Boc to prevent side reactions .
- Microwave-assisted synthesis: Reduce reaction time from hours to minutes while maintaining yield .
Basic: What safety precautions are recommended during synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
